Conformational Specificity: D-Quinovose Adopts a Distinct 4C1 Chair Conformation vs. 1C4 in L-Fucose and L-Rhamnose
Computational modeling using the MM3(92) molecular mechanics force field demonstrates that D-quinovose overwhelmingly favors a 4C1 chair conformation, whereas its common 6-deoxy sugar analogs L-fucose and L-rhamnose adopt the equivalent 1C4 chair conformation [1]. This is a fundamental structural difference that cannot be assumed based on similar molecular formulas. The study also quantified the anomeric equilibrium, noting that MM3(92) may overstate the prevalence of the equatorial β-anomer in D-quinovose compared to experimental values [1].
| Evidence Dimension | Predominant Pyranose Ring Conformation (MM3(92) energy minimization) |
|---|---|
| Target Compound Data | 4C1 chair conformation |
| Comparator Or Baseline | L-Fucose and L-Rhamnose: 1C4 chair conformation |
| Quantified Difference | Distinct chair conformer family (4C1 vs 1C4) |
| Conditions | Molecular mechanics (MM3(92)) computational study on isolated monosaccharides. |
Why This Matters
The distinct 3D conformation dictates the spatial presentation of hydroxyl groups, a primary determinant for recognition and binding by carbohydrate-binding proteins, glycosyltransferases, and lectins, directly impacting the validity of using L-fucose or L-rhamnose as substitutes in binding assays.
- [1] Infona. (n.d.). Modeling of deoxy- and dideoxyaldohexopyranosyl ring puckering with MM3(92). View Source
